2-Oxabicyclo[3.2.0]heptan-7-amine
Overview
Description
2-Oxabicyclo[3.2.0]heptan-7-amine is a bicyclic amine compound that has been found to have potential scientific research applications. This compound is also known as 2-azabicyclo[3.2.0]heptan-7-amine or 7-azabicyclo[3.2.0]heptane. It is a derivative of norbornane and has a unique molecular structure that makes it an interesting target for research.
Scientific Research Applications
Ring Enlargement Reactions
- 2-Oxabicyclo[3.2.0]heptan-7-amine derivatives have been studied for their role in Demjanov and Tiffeneau-Demjanov ring enlargement reactions. These reactions involve the stereo- and regioselective additions to soft electrophiles, showcasing the compound's versatility in organic synthesis (Fattori, Henry, & Vogel, 1993).
Base-Induced Cleavage Reactions
- Studies have demonstrated that oxabicyclic compounds, including variants of 2-Oxabicyclo[3.2.0]heptan-7-amine, undergo base-induced β-elimination, leading to substituted methylenecyclohexenols and methylenecycloheptenediols (Lautens & Ma, 1996).
Synthesis of Amino Acid Analogues
- This compound has been used in the synthesis and conformational analysis of alpha-amino acid analogues, particularly those related to the amino acid antibiotic furanomycin. These studies highlight its potential in developing new biologically active compounds (Avenoza et al., 2010).
Antitumor Activity
- Certain derivatives of 2-Oxabicyclo[3.2.0]heptan-7-amine, such as 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, have been explored for their antitumor activity. This research informs the structure-activity relationship among these compounds, which is crucial for developing new cancer therapies (Singh & Micetich, 2003).
Synthesis of Norcantharidin Analogs
- The compound has also been used in synthesizing norcantharadin analogs, some of which have shown selective toxic and antiproliferative effects against specific cancer cell lines (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Chemical Extraction Studies
- Conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, a class related to 2-Oxabicyclo[3.2.0]heptan-7-amine, have been synthesized and studied for their extraction behavior of actinides in HNO3 medium, indicating potential applications in nuclear waste management (Sharma et al., 2015).
properties
IUPAC Name |
2-oxabicyclo[3.2.0]heptan-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBPTGRGJXUIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[3.2.0]heptan-7-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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